molecular formula C22H19N3O5S B2510320 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 923186-39-4

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2510320
CAS RN: 923186-39-4
M. Wt: 437.47
InChI Key: QCDOKOZQZGRGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Several studies have highlighted the potential of related chemical structures in inhibiting key enzymes involved in tumor growth and proliferation. For instance, compounds with structures resembling the given chemical have shown inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and cell replication in cancer cells. Notably, classical antifolates with similar structures have demonstrated significant inhibitory potency against human DHFR and exhibited antitumor activity against various tumor cell lines in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007). Moreover, derivatives of related compounds have been synthesized and evaluated for their antitumor activities, with some showing promising results against human tumor cell lines, suggesting their potential as dual inhibitors of TS and DHFR, key enzymes in cancer cell proliferation (Gangjee et al., 2003).

Antimicrobial Applications

The antimicrobial potential of compounds structurally related to the given chemical has also been explored. For instance, certain derivatives have exhibited activity towards Staphylococcus aureus and other microbial strains, indicating their potential as antimicrobial agents. The synthesis and evaluation of these compounds involve intricate chemical reactions that result in structures capable of interacting with microbial enzymes or pathways, thereby inhibiting microbial growth or survival (Attia et al., 2014).

Structural and Mechanistic Insights

Research has also delved into the structural aspects of compounds with similar chemical frameworks, providing insights into their crystal structures and the conformational features that may contribute to their biological activities. Such studies are crucial for understanding how these compounds interact with biological targets at the molecular level, which is essential for the rational design of more effective antitumor and antimicrobial agents (Subasri et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-25-21(27)20-19(14-5-3-4-6-15(14)30-20)24-22(25)31-11-18(26)23-10-13-7-8-16-17(9-13)29-12-28-16/h3-9H,2,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDOKOZQZGRGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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